Ethyl 3-(hexadecylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(hexadecylamino)propanoate is an organic compound with the molecular formula C21H43NO2 and a molecular weight of 341.58 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a long hexadecyl chain attached to an amino group and an ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(hexadecylamino)propanoate can be synthesized through a multi-step process involving the reaction of hexadecylamine with ethyl acrylate. The reaction typically occurs under controlled conditions, including a specific temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(hexadecylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Ethyl 3-(hexadecylamino)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of Ethyl 3-(hexadecylamino)propanoate involves its interaction with biological membranes due to its amphiphilic structure. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups facilitate interactions with aqueous environments. This dual nature enables it to modulate membrane properties and influence cellular processes .
Comparison with Similar Compounds
Ethyl 3-(octadecylamino)propanoate: Similar structure but with an octadecyl chain.
Ethyl 3-(dodecylamino)propanoate: Contains a shorter dodecyl chain.
Comparison: Ethyl 3-(hexadecylamino)propanoate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring membrane integration and interaction .
Properties
IUPAC Name |
ethyl 3-(hexadecylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24-4-2/h22H,3-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANCYONYOPMOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007929 |
Source
|
Record name | Ethyl N-hexadecyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88074-68-4 |
Source
|
Record name | NSC29347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-hexadecyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.